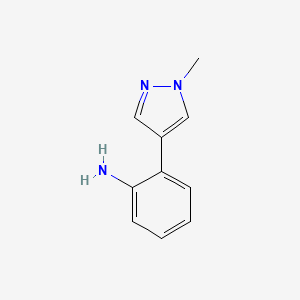

2-(1-methyl-1H-pyrazol-4-yl)aniline

Descripción

2-(1-Methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃) is an aniline derivative featuring a benzene ring substituted with an amino (-NH₂) group at the para-position and a 1-methyl-1H-pyrazole moiety at the ortho-position. The pyrazole ring is methylated at the N1 position, enhancing steric and electronic stability compared to unsubstituted pyrazoles. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds, as evidenced by its use in structure-based drug design (e.g., in pyrrolo[3,2-c]pyridine derivatives) .

Propiedades

IUPAC Name |

2-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWJMVDALQFGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 1-methyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium acetate and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(1-methyl-1H-pyrazol-4-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Halogenating agents, alkylating agents; reactions often conducted in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

2-(1-Methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate the detailed mechanism of action .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

Key Comparative Insights

Methoxy linkers (e.g., in 5-fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline) enhance polarity and solubility but may increase steric bulk, affecting binding interactions in biological systems .

Biological Relevance :

- Thiazole-containing derivatives (e.g., 4-(2-methyl-1,3-thiazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]aniline) demonstrate expanded π-stacking capabilities due to the sulfur atom, which could enhance interactions with aromatic residues in enzyme active sites .

Synthetic Utility :

- The methyl group on the pyrazole ring in 2-(1-methyl-1H-pyrazol-4-yl)aniline improves metabolic stability compared to unsubstituted pyrazoles, making it a preferred scaffold in drug discovery .

Actividad Biológica

2-(1-Methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound 2-(1-methyl-1H-pyrazol-4-yl)aniline features a pyrazole ring substituted with an aniline group. Its structural formula can be represented as follows:

This molecular structure is significant as it allows for various interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Research indicates that 2-(1-methyl-1H-pyrazol-4-yl)aniline may exert its biological effects through several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thereby hindering their proliferation .

- Anti-inflammatory Activity : Studies suggest that derivatives of pyrazole compounds exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Effects : The compound has demonstrated promising anticancer activity against various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values indicating significant potency against MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potency

In a study focused on the anticancer potential of pyrazole derivatives, 2-(1-methyl-1H-pyrazol-4-yl)aniline was evaluated alongside other compounds. It exhibited a notable ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Additionally, the compound's effectiveness was compared against standard chemotherapeutic agents, highlighting its potential as a complementary treatment option in cancer therapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 2-(1-methyl-1H-pyrazol-4-yl)aniline is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest moderate solubility and metabolic stability; however, further investigations are needed to fully elucidate its pharmacokinetic properties.

Table 2: Preliminary Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Metabolic Stability | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.